Hexanenitrile, 6-(methylthio)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

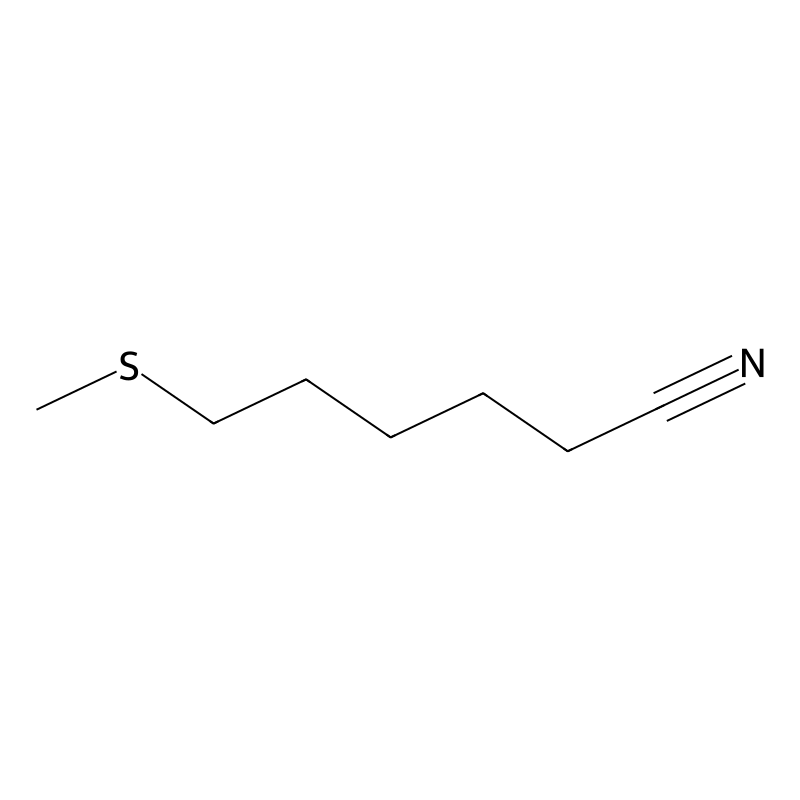

Hexanenitrile, 6-(methylthio)- is an organic compound with the molecular formula C₇H₁₃NS. It features a nitrile functional group and a methylthio substituent, which contributes to its unique chemical properties. This compound has been identified in various plant species, including Aurinia sinuata, Brassica napus, and Brassica rapa . Its structure consists of a hexane chain with a methylthio group attached at the sixth carbon, which influences its reactivity and biological interactions.

- Hydrolysis: In the presence of water and acid or base, hexanenitrile can be hydrolyzed to yield the corresponding carboxylic acid.

- Reduction: This compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

- Nucleophilic Substitution: The nitrile group can react with nucleophiles, leading to the formation of various derivatives.

These reactions are essential for synthesizing related compounds and exploring its reactivity in various chemical environments.

Research indicates that compounds similar to hexanenitrile, 6-(methylthio)- exhibit significant biological activities. For instance, derivatives from Raphanus sativus have demonstrated anti-inflammatory and antitumor properties . These activities may be attributed to the presence of the methylthio group, which is known to enhance biological interactions through mechanisms such as antioxidant activity and modulation of cellular pathways.

Several methods can be employed to synthesize hexanenitrile, 6-(methylthio)-:

- Alkylation of Nitriles: Starting from a suitable nitrile, alkylation with methylthiol can yield the desired product.

- Reactions Involving Thiol Compounds: Reacting hexanenitrile with methylthiol under acidic conditions can lead to the formation of hexanenitrile, 6-(methylthio)-.

- Extraction from Natural Sources: Isolation from plants known to contain this compound is also a viable method, although it may yield lower quantities.

Hexanenitrile, 6-(methylthio)- has potential applications in various fields:

- Agriculture: Its derivatives may serve as bioactive agents in pest control or as growth regulators.

- Pharmaceuticals: The compound's biological activities suggest potential uses in drug development for anti-inflammatory or anticancer therapies.

- Chemical Synthesis: It can act as an intermediate in synthesizing other organic compounds.

Hexanenitrile, 6-(methylthio)- shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Hexanenitrile | C₆H₁₃N | Basic nitrile without sulfur functionality. |

| 4-Methylthio-butane | C₅H₁₂S | Contains a shorter carbon chain; lacks nitrile. |

| 6-(Methylthio)hexanenitrile oxide | C₇H₁₃NOS | Contains an oxide functional group; different reactivity profile. |

| 1-Methylthiohexane | C₇H₁₆S | Saturated hydrocarbon; lacks nitrile functionality. |

Hexanenitrile, 6-(methylthio)- is unique due to its combination of a nitrile group and a methylthio substituent, which may impart distinct chemical reactivity and biological properties compared to other similar compounds.

The exploration of this compound's properties and potential applications continues to be an area of interest in both academic and industrial research contexts.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant